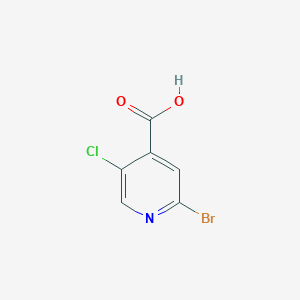

2-Bromo-5-chloroisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOLMMJBAYMNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619860 | |

| Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530156-90-2 | |

| Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chloroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-5-chloroisonicotinic acid, a key intermediate in the development of pharmaceutical compounds. This document details synthetic pathways, experimental protocols, and analytical data to support research and development in the pharmaceutical and chemical industries.

Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. This guide outlines two primary pathways, starting from readily available precursors: 2,5-dichloropyridine and 2-hydroxynicotinic acid.

Synthesis Pathway 1: From 2,5-Dichloropyridine

This pathway involves a two-step process: a substitution reaction to introduce the bromine atom, followed by hydroxylation to form the carboxylic acid.[1]

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-chloropyridine from 2,5-Dichloropyridine

A detailed experimental protocol for this step is not explicitly available in the searched literature. However, a general method involves a substitution reaction under the action of a suitable solvent and catalyst.[1]

Step 2: Hydroxylation of 5-Bromo-2-chloropyridine to this compound

The second step involves the hydroxylation of the intermediate, 5-bromo-2-chloropyridine, to yield the final product.[1] Again, specific reaction conditions from the available literature are limited.

Synthesis Pathway 2: From 2-Hydroxynicotinic Acid

This alternative pathway involves the direct halogenation of 2-hydroxynicotinic acid. This method has been described for the synthesis of the related compound 5-bromo-2-hydroxynicotinic acid.[2]

Experimental Protocol:

Synthesis of 5-Bromo-2-hydroxynicotinic acid from 2-Hydroxynicotinic acid:

Characterization of this compound

Comprehensive characterization is crucial for confirming the identity, purity, and structure of the synthesized compound. The following table summarizes the available and predicted analytical data for this compound.

| Analytical Technique | Data | Source |

| Molecular Formula | C₆H₃BrClNO₂ | PubChem |

| Molecular Weight | 236.45 g/mol | ChemScene[3] |

| Monoisotopic Mass | 234.90356 Da | PubChemLite[4] |

| Melting Point | Not available | |

| ¹H NMR | Data not available for the final product. | |

| ¹³C NMR | Data not available for the final product. | |

| Mass Spectrometry (m/z) | [M+H]⁺: 235.91084, [M+Na]⁺: 257.89278, [M-H]⁻: 233.89628 | PubChemLite (Predicted)[4] |

| Infrared (IR) Spectroscopy | Data not available |

Spectroscopic Analysis Protocols

While specific experimental spectra for this compound are not available in the searched literature, standard protocols for acquiring such data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Mass spectra would be obtained using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

Characterization of Key Intermediate: 5-Bromo-2-chloropyridine

The characterization of the intermediate, 5-bromo-2-chloropyridine, is essential for monitoring the progress of the synthesis from 2,5-dichloropyridine.

| Analytical Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.44 (d, J = 8.4 Hz, 1H), 7.54 (dd, J = 8.4, 2.6 Hz, 1H), 8.35 (d, J = 2.6 Hz, 1H) | ChemicalBook[5] |

| ¹³C NMR (CDCl₃) | δ 128.7, 131.5, 138.1, 139.2, 148.6 | ChemicalBook[5] |

| Melting Point | 67-68 °C | ChemicalBook[5] |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While established synthetic routes exist, detailed experimental protocols and comprehensive characterization data for the final product remain areas for further investigation and publication. The information presented here serves as a valuable resource for chemists and researchers in the pharmaceutical and related industries, enabling further exploration and optimization of the synthesis and analysis of this important chemical intermediate.

References

- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 2. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C6H3BrClNO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 2-Bromo-5-chloroisonicotinic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-chloroisonicotinic Acid and its Isomer

Introduction

This technical guide provides a detailed overview of the and its closely related isomer, 5-Bromo-2-chloroisonicotinic acid. These compounds are important intermediates in the synthesis of pharmaceuticals and other pyridine derivatives.[1][2] A thorough understanding of their physicochemical characteristics is crucial for researchers, scientists, and drug development professionals to ensure proper handling, formulation, and application.

It is important to note that while the user requested information on this compound (a pyridine-4-carboxylic acid derivative with bromine at position 2 and chlorine at position 5), much of the publicly available data corresponds to its isomer, 5-Bromo-2-chloroisonicotinic acid (bromine at position 5 and chlorine at position 2). This guide will present the available data for both isomers, clearly indicating which compound the data pertains to.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence the compound's bioavailability, stability, and the design of its dosage form.[3] The following table summarizes the available quantitative data for this compound and 5-Bromo-2-chloroisonicotinic acid.

| Property | This compound | 5-Bromo-2-chloroisonicotinic acid |

| CAS Number | 530156-90-2[4] | 886365-31-7[2][5] |

| Molecular Formula | C₆H₃BrClNO₂ | C₆H₃BrClNO₂[5] |

| Molecular Weight | 236.45 g/mol | 236.45 g/mol [5] |

| Boiling Point | No data available | 419.3 °C at 760 mmHg[5] |

| Density | No data available | 1.917 g/cm³[5] |

| pKa (Predicted) | No data available | 1.65 ± 0.10[5] |

| Flash Point | No data available | 207.4 °C[5] |

| Storage Temperature | No data available | Under inert gas (nitrogen or Argon) at 2–8 °C[5] |

| Solubility | Soluble in Methanol[6] | No specific data available, but generally low in water for APIs of this type. |

Experimental Protocols

General Protocol for Physicochemical Characterization of an API

A comprehensive investigation into the physical and chemical properties of an API is a primary step for quality control in the pharmaceutical industry.[3] This typically involves a suite of analytical techniques.

1. Melting Point Determination:

-

Method: Differential Scanning Calorimetry (DSC).

-

Procedure: A small, accurately weighed sample of the compound is placed in an aluminum pan. The pan is heated at a constant rate (e.g., 10 °C/min) alongside an empty reference pan. The difference in heat flow to the sample and reference is measured as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.

2. Solubility Determination:

-

Method: Equilibrium solubility method.

-

Procedure: An excess amount of the solid compound is added to a known volume of a solvent (e.g., water, ethanol, buffers of different pH). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

3. pKa Determination:

-

Method: Potentiometric titration.

-

Procedure: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the titration curve.

Synthesis of 5-Bromo-2-chloroisonicotinic acid

A patented method describes the synthesis of 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine.[1]

-

Step 1: Synthesis of 5-bromo-2-chloropyridine: 2,5-dichloropyridine is used as the raw material. A displacement reaction is carried out under the action of a specific solvent and catalyst to prepare 5-bromo-2-chloropyridine.[1]

-

Step 2: Hydroxylation: The resulting 5-bromo-2-chloropyridine is then hydroxylated to generate 5-bromo-2-chloroisonicotinic acid.[1]

Visualizations

Experimental Workflow for API Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of an Active Pharmaceutical Ingredient (API).

Synthesis Pathway for 5-Bromo-2-chloroisonicotinic acid

References

- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]

- 3. labinsights.nl [labinsights.nl]

- 4. 2-Bromo-5-chloro-isonicotinic acid | 530156-90-2 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]

2-Bromo-5-chloroisonicotinic acid CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-chloroisonicotinic acid, a key building block in pharmaceutical and agrochemical research. This document outlines its chemical identity, physical properties, and available data, adhering to the highest standards of scientific and technical accuracy.

Chemical Identification and Properties

CAS Number: 530156-90-2[1][2][3][4]

Molecular Formula: C₆H₃BrClNO₂[3]

Molecular Weight: 236.45 g/mol [3]

Synonyms: 2-Bromo-5-chloropyridine-4-carboxylic acid

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White powder | [1] |

| Purity | Typically ≥95% or 99% | [1][2] |

| Storage | Inert atmosphere, room temperature or sealed and preserved | [1] |

Spectral Data

Experimental Protocols

Synthesis of this compound

A specific, detailed, and publicly available experimental protocol for the synthesis of this compound (CAS 530156-90-2) has not been identified in the reviewed literature.

However, a patented method exists for the synthesis of its isomer, 5-Bromo-2-chloroisonicotinic acid . This process involves the use of 2,5-dichloropyridine as a starting material. The synthesis proceeds through a displacement reaction to form 5-bromo-2-chloropyridine, which is then hydroxylated to yield the final product. While not directly applicable to the synthesis of this compound, this methodology provides insight into a potential synthetic strategy for related compounds.

A generalized workflow for the synthesis of a related compound, methyl 5-bromo-2-chloroisonicotinate, suggests that a common precursor could be 2-chloroisonicotinic acid or its derivatives, which would then undergo bromination and subsequent esterification.[5]

Hypothetical Synthetic Pathway:

The following diagram illustrates a potential, though unconfirmed, synthetic pathway for this compound, based on general organic chemistry principles and synthesis of related compounds.

Caption: A potential synthetic workflow for this compound.

Logical Relationships in Drug Discovery

This compound serves as a versatile building block in drug discovery due to its reactive sites, which allow for the introduction of various functional groups. The bromine and chlorine atoms, along with the carboxylic acid group, provide multiple points for chemical modification.

Signaling Pathway Interaction (Hypothetical):

As a hypothetical example, a derivative of this compound could be designed to interact with a cellular signaling pathway, such as a kinase cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

This compound (CAS 530156-90-2) is a chemical compound with significant potential for applications in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents. While detailed public data on its spectral properties and a specific synthesis protocol are limited, this guide provides the foundational information necessary for researchers to source and begin working with this compound. For detailed experimental data, direct inquiry with chemical suppliers is recommended.

References

- 1. 2-Bromo-5-chloro-isonicotinic acid, CasNo.530156-90-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. 530156-90-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Tonto Tour | Virtual tour generated by Panotour [swvirtualmuseum.nau.edu]

- 4. 2-Bromo-5-chloro-isonicotinic acid | 530156-90-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

Technical Guide: Solubility Profile of 2-Bromo-5-chloroisonicotinic Acid in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-Bromo-5-chloroisonicotinic acid is limited. This guide provides a comprehensive, generalized experimental protocol for determining its solubility and presents a hypothetical data set for illustrative purposes.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. Its chemical structure suggests a degree of polarity due to the carboxylic acid and nitrogen atom in the pyridine ring, while the bromo and chloro substituents add to its molecular weight and introduce lipophilic characteristics. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and various assays. This document outlines a systematic approach to determining the solubility of this compound and provides a framework for presenting the resulting data.

Physicochemical Properties (Illustrative)

A summary of key physicochemical properties is essential for interpreting solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | N/A |

| Molecular Weight | 236.45 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | 170 - 173 °C | [1] |

| pKa | ~1.61 (Predicted) | [2] |

Note: The melting point and pKa are for isomeric or related compounds and are provided for estimation purposes.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.[3][4][5][6]

3.1. Materials and Equipment

-

This compound (high purity)

-

A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Methanol) to prepare a stock solution of known concentration.

-

Calibration Curve: Prepare a series of dilutions from the stock standard to create calibration standards. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each test solvent in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered solution with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Quantification: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

Data Presentation: Solubility Data Table (Hypothetical)

The following table illustrates how the quantitative solubility data for this compound should be presented. The values provided are hypothetical and for illustrative purposes only.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 150.2 | 0.635 |

| Ethanol | 25 | 85.5 | 0.362 |

| Acetone | 25 | 120.8 | 0.511 |

| Dichloromethane | 25 | 15.3 | 0.065 |

| Ethyl Acetate | 25 | 45.7 | 0.193 |

| Toluene | 25 | 5.1 | 0.022 |

| Hexane | 25 | <0.1 | <0.0004 |

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for determining the solubility of this compound.

Discussion

The hypothetical solubility data suggests that this compound is likely to be more soluble in polar protic and polar aprotic solvents such as methanol and acetone, and less soluble in non-polar solvents like toluene and hexane. This is consistent with the presence of the polar carboxylic acid group. The moderate solubility in solvents like ethyl acetate and dichloromethane indicates a balance between its polar and non-polar characteristics. For drug development professionals, this solubility profile would inform choices for reaction solvents, crystallization conditions, and potential formulation vehicles.

Conclusion

References

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-5-chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroisonicotinic acid is a halogenated pyridine carboxylic acid derivative. Such compounds are valuable building blocks in medicinal chemistry and drug development due to their utility in forming a variety of molecular scaffolds. Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its integrity, purity, and reactivity for successful research and development outcomes. This guide synthesizes the available technical information on the stability and recommended storage and handling procedures for this compound.

Chemical Stability Profile

Based on available Safety Data Sheets (SDS), this compound is considered stable under recommended storage conditions[1]. However, the compound's reactivity is influenced by environmental factors such as moisture and contact with incompatible materials.

Summary of Stability and Storage Data

| Parameter | Recommendation/Observation | Source/Analogy |

| General Stability | Stable under normal and recommended storage conditions. | [1] |

| Moisture/Hydrolysis | Avoid moisture. Similar acid anhydrides are known to hydrolyze in the presence of water. | [1][2] |

| Light | Store in a dark place. Recommended for similar halogenated aromatic compounds to prevent potential photodecomposition. | Inferred from general chemical handling guidelines. |

| Temperature | Store in a cool place. Specific temperature ranges are not provided, but refrigeration (e.g., 4°C) is a common practice for such compounds. | Inferred from general chemical handling guidelines. |

| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | [1] |

| Hazardous Decomposition | No specific data available for this compound. For similar compounds, decomposition may yield nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide, and hydrogen chloride. | Inferred from data on similar compounds. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, a plausible primary degradation route, based on the chemistry of carboxylic acid anhydrides and related compounds, is hydrolysis[2]. Contact with water or moisture in the air can lead to the cleavage of a potential anhydride linkage if the compound exists in such a form or facilitate other moisture-sensitive reactions.

Caption: Hypothetical hydrolysis of a dimeric anhydride form of this compound.

Recommended Storage and Handling Protocols

To maintain the stability and integrity of this compound, adherence to proper storage and handling procedures is essential. The following workflow is based on information from the Safety Data Sheet and general best practices for handling fine chemicals.

Experimental Protocol: General Handling and Storage

-

Receiving and Initial Inspection:

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Ensure the container is tightly sealed.

-

-

Storage:

-

Store the compound in a cool, dry, and dark place[3].

-

Keep the container tightly closed to prevent moisture ingress[1][4][5].

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides[1].

-

For long-term storage, consider refrigeration at 4°C under an inert atmosphere (e.g., nitrogen or argon).

-

-

Handling:

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Use clean, dry spatulas and glassware to prevent contamination.

-

-

Dispensing:

-

If possible, equilibrate the container to room temperature before opening to minimize moisture condensation.

-

If the compound is stored under an inert atmosphere, use techniques to maintain this atmosphere during dispensing (e.g., working in a glove box or using a nitrogen blanket).

-

After dispensing, securely reseal the container, potentially flushing with an inert gas before sealing.

-

References

The Pivotal Role of 2-Bromo-5-chloroisonicotinic Acid in the Development of Next-Generation Kinase Inhibitors: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – In the fast-evolving landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. This technical guide delves into the significant and expanding applications of 2-bromo-5-chloroisonicotinic acid, a versatile heterocyclic intermediate, in the synthesis of potent and selective kinase inhibitors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthetic utility, biological applications, and the crucial role it plays in targeting key signaling pathways implicated in a range of diseases.

Core Applications in Kinase Inhibitor Synthesis

This compound has emerged as a valuable scaffold in medicinal chemistry due to its unique structural features. The presence of two distinct halogen atoms at positions 2 and 5 of the pyridine ring offers differential reactivity, allowing for sequential and site-selective modifications through various cross-coupling reactions. The carboxylic acid moiety at the 4-position provides a convenient handle for amide bond formation, a common and critical linkage in many kinase inhibitors that often interact with the hinge region of the kinase active site.

This strategic arrangement of functional groups makes this compound an ideal starting material for the construction of diverse chemical libraries for screening against a multitude of kinase targets. Its derivatives have shown considerable promise in the inhibition of key enzymes involved in inflammatory and oncogenic signaling cascades.[1]

Targeted Signaling Pathways

Derivatives of this compound have been particularly successful in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase and spleen tyrosine kinase (Syk).[2] Both of these kinases are critical nodes in signaling pathways that regulate inflammation and immune responses, making them attractive targets for the treatment of autoimmune diseases, inflammatory disorders, and certain cancers.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a central signaling cascade that responds to inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases. Inhibitors derived from this compound can effectively block the ATP-binding site of p38 MAP kinase, thereby attenuating the downstream inflammatory response.

Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. It is a key mediator of allergic and inflammatory responses, making it a prime target for autoimmune diseases and allergies. Compounds synthesized from this compound can be designed to fit into the ATP-binding pocket of Syk, preventing its activation and downstream signaling.

Quantitative Data on Inhibitory Activity

The following table summarizes illustrative quantitative data for kinase inhibitors developed using substituted bromopyridine scaffolds, including those conceptually similar to derivatives of this compound. This data highlights the potential for generating highly potent molecules from this class of starting materials.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Illustrative Example 1 | p38α | 15 | Biochemical | [2] |

| Illustrative Example 2 | Syk | 8 | Biochemical | [2] |

| Illustrative Example 3 | p38α | 22 | Cell-based | [2] |

| Illustrative Example 4 | Syk | 12 | Cell-based | [2] |

Note: The data presented are illustrative and based on compounds described in patent literature for p38 and Syk inhibitors, where this compound is a cited intermediate.

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence. A generalized experimental workflow is depicted below, followed by detailed protocols for key transformations.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound with a primary or secondary amine using a standard peptide coupling reagent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the bromo-substituted amide intermediate with an aryl or heteroaryl boronic acid.

Materials:

-

Amide intermediate from Protocol 1

-

Aryl or heteroaryl boronic acid

-

Potassium phosphate

-

Tetrakis(triphenylphosphine)palladium(0)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add the amide intermediate (1.0 eq), the corresponding arylboronic acid (1.1 eq), potassium phosphate (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Stir the reaction mixture at reflux (80-100 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final kinase inhibitor.

Conclusion

This compound stands as a cornerstone intermediate for the synthesis of a new generation of kinase inhibitors. Its inherent reactivity and versatile functional handles provide medicinal chemists with a powerful tool to explore novel chemical space and develop potent and selective therapeutics for a range of diseases. The protocols and data presented in this guide offer a foundational understanding for researchers to leverage the full potential of this valuable building block in their drug discovery endeavors.

References

An In-depth Technical Guide on the Reactivity of Bromine and Chlorine Atoms in 2-Bromo-5-chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroisonicotinic acid is a versatile bifunctional building block in medicinal chemistry and drug development. Its utility stems from the differential reactivity of the bromine and chlorine substituents on the pyridine ring, allowing for selective functionalization through various synthetic methodologies. This technical guide provides a comprehensive overview of the reactivity of the bromine and chlorine atoms in this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document aims to serve as a practical resource for researchers by providing detailed experimental protocols, comparative reactivity data, and mechanistic insights.

Core Principles of Reactivity

The reactivity of the halogen atoms in this compound is governed by a combination of factors, including the inherent properties of the carbon-halogen bonds, the electronic effects of the pyridine ring and the carboxylic acid group, and the specific reaction conditions employed.

2.1. Inherent Leaving Group Ability

In general, for nucleophilic substitution and many cross-coupling reactions, the leaving group ability of halogens follows the order: I > Br > Cl > F. This trend is primarily attributed to the strength of the carbon-halogen bond, with the C-Br bond being weaker and more easily cleaved than the C-Cl bond.[1][2]

2.2. Electronic Effects of the Pyridine Ring

The pyridine nitrogen atom significantly influences the reactivity of the ring positions. The positions ortho (2- and 6-) and para (4-) to the nitrogen are electron-deficient and therefore more activated towards nucleophilic attack. In this compound, the bromine atom is situated at the activated 2-position, while the chlorine atom is at the less activated 5-position. This electronic factor would suggest a higher intrinsic reactivity for the bromine atom in nucleophilic aromatic substitution reactions.

2.3. Ligand-Controlled Selectivity in Cross-Coupling Reactions

While the inherent reactivity favors the C-Br bond, in palladium-catalyzed cross-coupling reactions, the site of reaction can be judiciously controlled by the choice of phosphine ligands.[3] Sterically hindered ligands can favor reaction at the less sterically hindered position, and ligands with different electronic properties can modulate the reactivity of the palladium catalyst towards either the C-Br or C-Cl bond. This "ligand-controlled selectivity" is a powerful tool for the selective functionalization of dihalopyridines.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for introducing a wide range of substituents at either the 2- or 5-position.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds. The general trend in reactivity for aryl halides in Suzuki coupling is I > Br > Cl.[4] Consequently, selective coupling at the 2-bromo position is generally favored under standard conditions. However, by tuning the catalyst, ligand, and reaction conditions, selectivity can be altered. For the closely related 5-bromo-2-chloropyrimidine, selective coupling at the C-Br bond is achieved under milder conditions, while more robust catalyst systems and higher temperatures may be required for coupling at the C-Cl bond.[3]

3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity generally follows the order of C-I > C-Br > C-Cl.[5] Therefore, selective amination at the 2-bromo position is expected. Optimization of the ligand and base is crucial for achieving high yields and selectivity.

3.3. Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is another effective method for C-C bond formation. The reactivity of the halide leaving group in Negishi coupling also generally follows the trend I > Br > Cl, suggesting a preference for reaction at the 2-bromo position.[6]

Quantitative Data on Reactivity

| Bond Type | General Bond Dissociation Energy (kcal/mol) | Expected Relative Reactivity in Oxidative Addition |

| Aryl-Br | ~70-80 | Higher |

| Aryl-Cl | ~80-95 | Lower |

Note: These are general values and can vary depending on the specific molecular structure.[7][8][9][10]

Experimental Protocols

The following are representative experimental protocols for the selective functionalization of this compound derivatives. It is important to note that these are general procedures and may require optimization for specific substrates and desired outcomes.

5.1. Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Bromo Position (Hypothetical)

This protocol is based on general procedures for selective Suzuki coupling of dihalopyridines.

-

Materials:

-

Methyl 2-bromo-5-chloroisonicotinate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add methyl 2-bromo-5-chloroisonicotinate, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

5.2. Protocol 2: Selective Buchwald-Hartwig Amination at the 2-Bromo Position (Hypothetical)

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.

-

Materials:

-

Methyl 2-bromo-5-chloroisonicotinate (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

NaOt-Bu (1.4 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

In an oven-dried Schlenk tube, add methyl 2-bromo-5-chloroisonicotinate, NaOt-Bu, and Xantphos.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add Pd₂(dba)₃ and anhydrous toluene, followed by the amine.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

-

Visualizations

6.1. Reaction Pathway Diagrams

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

6.2. Logical Workflow Diagram

Caption: Workflow for the selective functionalization of this compound.

Conclusion

The reactivity of the bromine and chlorine atoms in this compound presents a valuable opportunity for selective chemical transformations. While the inherent bond strength and electronic activation of the pyridine ring favor reaction at the 2-bromo position, modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, allow for remarkable control over the site of functionalization. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can selectively modify either the 2- or 5-position, enabling the efficient synthesis of a diverse range of complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid in the strategic use of this important synthetic building block.

References

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 10. Periodic trends in bond dissociation energies. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Bromo-5-chloroisonicotinic Acid as a Versatile Precursor for Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloroisonicotinic acid is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of novel and complex heterocyclic compounds. The strategic positioning of its bromo, chloro, and carboxylic acid functionalities offers orthogonal reactivity, enabling selective transformations and the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application as a precursor for the development of medicinally relevant pyrido[4,3-d]pyrimidines and thieno[3,2-c]pyridines. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its adoption in drug discovery and development programs.

Introduction

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in a wide range of biological interactions. Halogenated pyridine derivatives, in particular, are valuable intermediates in organic synthesis due to their susceptibility to various cross-coupling and nucleophilic substitution reactions. This compound has emerged as a key starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern allows for selective manipulation of the bromo and chloro groups, as well as modifications of the carboxylic acid, providing a versatile platform for the generation of diverse chemical entities with potential therapeutic applications.

This guide will explore the synthetic pathways commencing from this compound to generate advanced heterocyclic systems, providing detailed methodologies and expected outcomes based on established chemical principles.

Synthesis of this compound

The precursor itself can be synthesized from commercially available starting materials. A common route involves the selective halogenation of a pyridine derivative, followed by oxidation or hydrolysis to yield the carboxylic acid.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,5-Dichloropyridine

-

Bromination of 2,5-Dichloropyridine: To a solution of 2,5-dichloropyridine in a suitable solvent (e.g., sulfuric acid), a brominating agent (e.g., N-bromosuccinimide) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC-MS until completion. The mixture is then carefully quenched with a reducing agent (e.g., sodium bisulfite) and neutralized. The product, 2-bromo-5-chloropyridine, is extracted with an organic solvent, dried, and purified by distillation or chromatography.

-

Carboxylation of 2-Bromo-5-chloropyridine:

-

Method A: Lithiation and Carboxylation: 2-Bromo-5-chloropyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to effect lithium-halogen exchange at the 2-position. The resulting lithiated species is then quenched with an excess of solid carbon dioxide. Acidic workup liberates the carboxylic acid.

-

Method B: Palladium-Catalyzed Carbonylation: In a pressure vessel, 2-bromo-5-chloropyridine is combined with a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand, a base (e.g., triethylamine), and a source of carbon monoxide (e.g., Mo(CO)₆ or CO gas) in a suitable solvent (e.g., DMF). The reaction is heated under pressure until the starting material is consumed. After cooling and workup, the product is isolated.

-

| Step | Reagents and Conditions | Typical Yield (%) | Purity (%) |

| Bromination | 2,5-Dichloropyridine, NBS, H₂SO₄, 0 °C to rt | 75-85 | >95 |

| Carboxylation (Method A) | 2-Bromo-5-chloropyridine, n-BuLi, CO₂, THF, -78 °C | 60-70 | >98 |

| Carboxylation (Method B) | 2-Bromo-5-chloropyridine, Pd(PPh₃)₄, CO, Et₃N, DMF, 100 °C | 70-80 | >98 |

Synthesis of Pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines are an important class of fused heterocycles with diverse biological activities. The synthesis of these scaffolds from this compound typically involves the initial formation of a 2-amino-4-substituted-nicotinic acid derivative, followed by cyclization with a suitable one-carbon synthon.

Synthetic Workflow

Caption: Synthetic pathway to Pyrido[4,3-d]pyrimidines.

Experimental Protocols

-

Esterification of this compound: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in subsequent steps. To a solution of this compound in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized and extracted to afford methyl 2-bromo-5-chloroisonicotinate.

-

Amination of Methyl 2-bromo-5-chloroisonicotinate: The bromo group at the 2-position is susceptible to nucleophilic aromatic substitution. The methyl ester is dissolved in a suitable solvent (e.g., dioxane) in a sealed tube, and a solution of ammonia in methanol is added. The reaction is heated, and upon completion, the solvent is evaporated to yield methyl 2-amino-5-chloroisonicotinate.

-

Cyclization to the Pyrido[4,3-d]pyrimidine Core: The resulting aminonicotinate is heated in an excess of formamide or a mixture of formic acid and a dehydrating agent. This effects the cyclization to the desired 7-chloro-5,8-dihydropyrido[4,3-d]pyrimidin-4-one.

| Step | Reagents and Conditions | Typical Yield (%) | Key Intermediate |

| Esterification | MeOH, H₂SO₄ (cat.), reflux | 90-95 | Methyl 2-bromo-5-chloroisonicotinate |

| Amination | NH₃/MeOH, Dioxane, 120 °C | 70-80 | Methyl 2-amino-5-chloroisonicotinate |

| Cyclization | HCONH₂, 180 °C | 65-75 | 7-Chloro-5,8-dihydropyrido[4,3-d]pyrimidin-4-one |

Synthesis of Thieno[3,2-c]pyridines

Thieno[3,2-c]pyridines are another class of heterocyclic compounds with significant therapeutic potential. A common strategy for their synthesis from this compound involves a Gewald-type reaction of a key intermediate.

Synthetic Workflow

Caption: Synthetic pathway to Thieno[3,2-c]pyridines.

Experimental Protocols

-

Reduction of this compound: The carboxylic acid is reduced to the corresponding alcohol. To a solution of the acid in an anhydrous solvent like THF, a reducing agent such as borane-THF complex or lithium aluminum hydride is added carefully at a low temperature. After the reaction is complete, it is quenched, and the product, (2-bromo-5-chloropyridin-4-yl)methanol, is isolated.

-

Oxidation to 2-Bromo-5-chloroisonicotinaldehyde: The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in a suitable solvent such as dichloromethane (DCM). The reaction progress is monitored by TLC, and upon completion, the crude aldehyde is purified.

-

Gewald Reaction: The aldehyde is then subjected to a Gewald reaction. A mixture of the aldehyde, ethyl cyanoacetate, elemental sulfur, and a catalytic amount of a base (e.g., morpholine or triethylamine) in a solvent like ethanol is heated. This one-pot reaction leads to the formation of the substituted ethyl 2-amino-5-bromo-7-chlorothieno[3,2-c]pyridine-3-carboxylate.

| Step | Reagents and Conditions | Typical Yield (%) | Key Intermediate |

| Reduction | BH₃·THF, THF, 0 °C to rt | 85-95 | (2-Bromo-5-chloropyridin-4-yl)methanol |

| Oxidation | MnO₂, DCM, rt | 70-80 | 2-Bromo-5-chloroisonicotinaldehyde |

| Gewald Reaction | Ethyl cyanoacetate, S, Morpholine, EtOH, reflux | 60-70 | Ethyl 2-amino-5-bromo-7-chlorothieno[3,2-c]pyridine-3-carboxylate |

Further Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The halogen atoms on the synthesized heterocyclic cores provide handles for further diversification through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Signaling Pathway of a Generic Suzuki-Miyaura Coupling

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

To a degassed solution of the halogenated heterocycle in a suitable solvent system (e.g., dioxane/water), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are added. The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by extraction and the product is purified by chromatography.

| Reaction | Catalyst | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 60-90 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | 50-85 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 55-85 |

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Its distinct reactive sites allow for a modular and efficient approach to building complex molecular frameworks such as pyrido[4,3-d]pyrimidines and thieno[3,2-c]pyridines. The potential for further diversification of these scaffolds through well-established cross-coupling methodologies makes this compound a valuable tool for medicinal chemists and drug development professionals in the quest for new therapeutic agents. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource to stimulate and facilitate further research in this promising area.

An In-depth Technical Guide on the Discovery and History of 2-Bromo-5-chloroisonicotinic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroisonicotinic acid is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its structural arrangement, featuring a carboxylic acid group and two different halogen atoms on the pyridine ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide delves into the historical development and core synthetic strategies for producing this valuable building block, providing detailed experimental insights and comparative data for professionals in the field of drug discovery and development.

Historical Perspective and Discovery

While a singular "discovery" of this compound is not prominently documented, its emergence in the scientific literature is intrinsically linked to the broader development of halogenated pyridine compounds for medicinal chemistry. The synthesis of such molecules has been driven by the need for versatile scaffolds in drug design. Halogenation of drug molecules is a common strategy to enhance membrane binding and permeation. The historical synthesis of nicotinic and isonicotinic acid derivatives has evolved from simple oxidation of picoline precursors to more sophisticated halogenation and functionalization techniques.[2][3] The development of methods like halogen-metal exchange reactions opened up new avenues for introducing functional groups onto the pyridine ring, which were pivotal for creating complex derivatives like the target compound.[4][5] The methods described in patents, particularly from the 21st century, highlight the compound's modern relevance and provide the clearest historical record of its synthesis.

Core Synthetic Strategies

Two primary strategies have been identified for the synthesis of this compound: the construction of the substituted pyridine ring followed by the introduction of the carboxylic acid functionality, and the direct halogenation of a pre-existing isonicotinic acid derivative.

Route 1: Synthesis from 2,5-Dichloropyridine

A notable and efficient method for preparing this compound begins with 2,5-dichloropyridine.[1] This approach involves a two-step process: a halogen exchange (displacement) reaction followed by the introduction of the carboxylic acid group.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-chloropyridine

This step, described as a "displacement method" in the patent literature, involves the substitution of one chlorine atom with bromine.[1] While the patent does not provide a specific reagent, a plausible method would involve a halogen exchange reaction.

Step 2: Carboxylation of 5-Bromo-2-chloropyridine

The second step is described as "hydroxylating" to generate the final product.[1] In the context of organic synthesis, this is likely a misnomer for carboxylation. A common and effective method for achieving this transformation is through a halogen-metal exchange followed by quenching with carbon dioxide.

-

Metalation: 5-Bromo-2-chloropyridine is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C).

-

An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange at the 4-position, generating a lithiated pyridine intermediate.

-

Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The organolithium intermediate acts as a nucleophile, attacking the carbon dioxide to form a lithium carboxylate salt after warming to room temperature.

-

Acidification: The reaction is quenched with water, and the mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the desired this compound.

Quantitative Data Summary for Route 1:

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2,5-Dichloropyridine | Brominating Agent | Inert Solvent | Varies | High |

| 2 | 5-Bromo-2-chloropyridine | 1. n-BuLi 2. CO₂ 3. HCl | THF | -78 to RT | Good |

Note: Specific yields and conditions for this exact pathway are not detailed in the provided search results and are based on established chemical principles.

Logical Workflow for Route 1

Caption: Synthesis of this compound from 2,5-Dichloropyridine.

Route 2: Halogenation of 2-Chloroisonicotinic Acid

An alternative strategy involves starting with a pyridine ring that already contains the carboxylic acid group. The synthesis of the methyl ester of the target compound suggests that a common precursor is 2-chloroisonicotinic acid, which then undergoes bromination.[6]

Experimental Protocol:

This method is analogous to the Hell-Volhard-Zelinskii reaction for α-bromination of carboxylic acids, adapted for a pyridine ring.[7]

-

Activation: 2-Chloroisonicotinic acid is treated with a halogenating agent like thionyl chloride or phosphorus tribromide to convert the carboxylic acid into a more reactive acyl halide. This step is crucial as the carboxylic acid itself is not sufficiently reactive for direct bromination.

-

Bromination: Elemental bromine (Br₂) is added to the reaction mixture. The acyl halide intermediate can enolize, and the resulting enol attacks the bromine to install a bromine atom at the 5-position (alpha to the carbonyl group in terms of reactivity pathway, though meta to the nitrogen).

-

Hydrolysis: The reaction mixture is then worked up with water to hydrolyze the acyl halide back to the carboxylic acid, yielding the final product, this compound.

Quantitative Data Summary for Route 2:

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1-3 | 2-Chloroisonicotinic Acid | 1. PBr₃ or SOCl₂ 2. Br₂ 3. H₂O | Typically neat or CCl₄ | Reflux | Moderate-High |

Note: This is a generalized protocol. Specific conditions for the bromination of nicotinic acid derivatives can vary. For example, the bromination of nicotinic acid itself has been reported with high yields using bromine and thionyl chloride in the presence of an iron catalyst.[8]

Logical Workflow for Route 2

Caption: Synthesis via bromination of a 2-Chloroisonicotinic acid precursor.

Alternative Pathway: The Sandmeyer Approach

While not a direct synthesis of the target acid, the Sandmeyer reaction is a historically significant method for introducing bromine onto a pyridine ring and is well-documented for producing the key intermediate, 2-bromo-5-chloropyridine.[9][10]

Experimental Protocol for 2-Bromo-5-chloropyridine:

-

Diazotization: 2-Amino-5-chloropyridine is dissolved in an aqueous hydrobromic acid (HBr) solution and cooled to below 10°C.[10]

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature, to form an in-situ diazonium salt.[9][10]

-

Sandmeyer Reaction: The diazonium salt is then decomposed, often catalyzed by copper(I) bromide (CuBr), to replace the diazo group with bromine.

-

Work-up: The reaction mixture is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent.[9]

This intermediate, 2-bromo-5-chloropyridine, could then be carboxylated at the 4-position as described in Route 1 to yield the final product.

Quantitative Data for Sandmeyer Synthesis of Intermediate:

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-5-chloropyridine | HBr, NaNO₂ | Water | < 10 | 91-93 | [9] |

Experimental Workflow for Key Intermediate via Sandmeyer Reaction

Caption: Sandmeyer reaction to form the 5-Bromo-2-chloropyridine intermediate.

Conclusion

The synthesis of this compound has been approached through several strategic routes, reflecting the ingenuity of synthetic organic chemists. The method starting from 2,5-dichloropyridine appears to be a direct and efficient industrial approach, leveraging halogen-metal exchange for the critical carboxylation step.[1] Alternatively, the halogenation of a pre-functionalized isonicotinic acid core presents a classic and viable pathway.[6] The well-established Sandmeyer reaction provides a reliable method to produce a key intermediate, which can then be further elaborated to the final product. The choice of a particular synthetic route by researchers and drug development professionals will depend on factors such as the availability of starting materials, scalability, and overall cost-effectiveness. The continued importance of this compound as a pharmaceutical building block ensures that the refinement and discovery of new synthetic methodologies will remain an active area of research.

References

- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 3. chempanda.com [chempanda.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 9. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

A Theoretical Investigation of the Electronic Structure of 2-Bromo-5-chloroisonicotinic Acid: A Methodological Whitepaper

Disclaimer: As of late 2025, a detailed theoretical study on the electronic structure of 2-Bromo-5-chloroisonicotinic acid is not available in published scientific literature. This guide therefore provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to conduct such an investigation. The protocols and data structures outlined below are based on established computational chemistry practices for similar halogenated pyridine derivatives.

This technical guide details a robust computational approach to elucidate the electronic structure, molecular geometry, and spectroscopic properties of this compound. The primary methodology employed is Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Detailed Computational Protocol

The following protocol outlines the steps for a comprehensive theoretical analysis of this compound using DFT.

1.1. Molecular Modeling and Geometry Optimization: The initial 3D structure of this compound will be constructed using molecular modeling software (e.g., GaussView, Avogadro). A preliminary geometry optimization will be performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure. The final geometry optimization will be carried out using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries for organic molecules containing halogens. Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

1.2. Electronic Structure Analysis: Following geometry optimization, a series of single-point energy calculations will be performed to analyze the electronic properties. This will include the calculation of:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides insight into the molecule's excitability.

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

-

Mulliken Atomic Charges: These will be calculated to quantify the charge distribution on each atom.

1.3. Spectroscopic Properties Prediction:

-

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities will be calculated from the optimized geometry and force constants. The predicted spectra can be compared with experimental data for structural validation.

-

Nuclear Magnetic Resonance (NMR) Spectra: The 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Tetramethylsilane (TMS) will be used as the reference standard.

-

UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum and identify the nature of electronic transitions.

1.4. Software: All calculations will be performed using a quantum chemistry software package such as Gaussian, ORCA, or NWChem.

Data Presentation

The quantitative results from the theoretical calculations should be organized into the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C2-Br | Data to be populated |

| C5-Cl | Data to be populated | |

| C4-C(OOH) | Data to be populated | |

| C=O | Data to be populated | |

| O-H | Data to be populated | |

| ... | Additional bonds | |

| Bond Angles | N1-C2-Br | Data to be populated |

| C4-C5-Cl | Data to be populated | |

| C3-C4-C(OOH) | Data to be populated | |

| ... | Additional angles | |

| Dihedral Angles | C2-C3-C4-C5 | Data to be populated |

| C3-C4-C(OOH)-O | Data to be populated | |

| ... | Additional dihedrals |

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| Energy of HOMO | Data to be populated |

| Energy of LUMO | Data to be populated |

| HOMO-LUMO Energy Gap (ΔE) | Data to be populated |

| Ionization Potential | Data to be populated |

| Electron Affinity | Data to be populated |

| Electronegativity (χ) | Data to be populated |

| Chemical Hardness (η) | Data to be populated |

| Chemical Softness (S) | Data to be populated |

| Electrophilicity Index (ω) | Data to be populated |

| Dipole Moment (Debye) | Data to be populated |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) |

| C-H stretch | Data to be populated | Data to be populated | Data to be populated |

| C=O stretch | Data to be populated | Data to be populated | Data to be populated |

| C-Br stretch | Data to be populated | Data to be populated | Data to be populated |

| C-Cl stretch | Data to be populated | Data to be populated | Data to be populated |

| Ring breathing | Data to be populated | Data to be populated | Data to be populated |

| ... | Additional modes | Additional modes | Additional modes |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the computational study.

Caption: Computational workflow for the electronic structure analysis of this compound.

Methodological & Application

Application Note and Protocol: Synthesis of Amides from 2-Bromo-5-chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of amide derivatives from 2-Bromo-5-chloroisonicotinic acid, a versatile building block in medicinal chemistry. The protocols outlined below utilize common coupling reagents to facilitate efficient amide bond formation, a cornerstone reaction in the development of novel pharmaceutical agents.

Introduction

This compound is a valuable heterocyclic scaffold used in the synthesis of complex molecules for drug discovery. The carboxylic acid moiety serves as a key handle for derivatization, most commonly through the formation of amide bonds. Amide synthesis is one of the most frequently employed reactions in medicinal chemistry, owing to the stability and prevalence of the amide functional group in biologically active compounds.[1][2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the competing acid-base reaction.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species to readily react with an amine.[1][3] This is typically achieved using a variety of "coupling reagents."

This application note details several robust methods for the synthesis of amides from this compound, providing researchers with a selection of protocols to suit different amines and laboratory setups.

Principle of Amide Bond Formation

The most common strategy for amide synthesis involves the activation of the carboxylic acid using a coupling reagent. This process generally occurs in two steps within a single pot:

-

Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[1][3]

-

Aminolysis: The amine nucleophilically attacks the activated intermediate, forming the desired amide bond and releasing the coupling reagent byproducts.

An organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically required to neutralize the acidic byproducts generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[4]

Experimental Protocols

The following are general protocols for the synthesis of amides from this compound using common classes of coupling reagents.

Protocol 1: Amide Synthesis using HATU (An Aminium Salt Reagent)

This protocol is highly efficient, with rapid reaction times and minimal side reactions.[]

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1-1.2 equiv.) and Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the solution.

-

Pre-activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.[4]

-

Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired primary or secondary amine (1.0-1.2 equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation:

-

Pour the reaction mixture into water to precipitate the crude product.

-

If a precipitate does not form, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[3][4]

-

Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[6][7]

Protocol 2: Amide Synthesis using EDC (A Carbodiimide Reagent)

This method utilizes a water-soluble carbodiimide, simplifying the removal of byproducts during workup.

-

Preparation: Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or DMF in a round-bottom flask.

-

Additive: Add an activating additive such as 1-Hydroxybenzotriazole (HOBt) (1.1-1.2 equiv.). HOBt is often used with carbodiimides to improve efficiency and suppress potential racemization in chiral substrates.[3]

-

Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv.) and a base like DIPEA or TEA (2.0-3.0 equiv.).

-

Activation: Stir the mixture at room temperature for 10-20 minutes.

-

Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the mixture.

-

Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Workup and Isolation:

-

Quench the reaction with water and extract with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).[3]

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude material via flash chromatography or recrystallization.

Data Presentation: Comparison of Coupling Conditions

The selection of reagents can be tailored based on the specific amine substrate and desired reaction conditions. The table below summarizes common parameters.

| Parameter | Method 1: HATU | Method 2: EDC/HOBt | Notes |

| Coupling Reagent | HATU | EDC·HCl | HATU is often faster and more efficient for hindered substrates.[] |

| Additive | None required | HOBt or HOAt | Additives suppress side reactions and racemization.[3] |

| Base | DIPEA, TEA | DIPEA, TEA, NMM | An organic base neutralizes acidic byproducts.[4] |